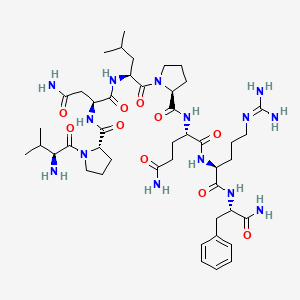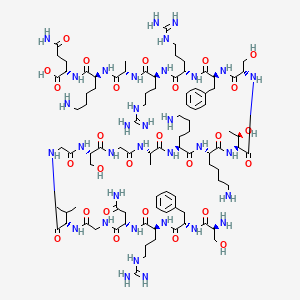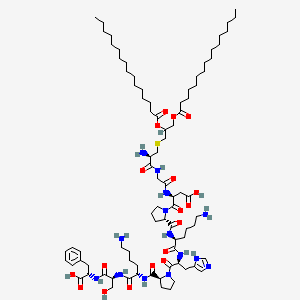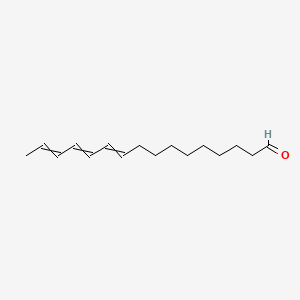
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride (AFIPH) is a 2-amino-3-indole-propionic acid derivative, which has been widely used in scientific research and laboratory experiments. AFIPH is a white crystalline solid with a molecular weight of 246.7 g/mol and a melting point of 87-90°C. It is soluble in water and ethanol, and insoluble in ether and benzene. AFIPH is a useful reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments.
Mechanism of Action
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used as a reagent in the synthesis of peptide derivatives, which are molecules that contain both an amino acid and a carboxylic acid. The peptide derivatives formed from 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride are thought to interact with proteins and enzymes in the body, which can affect their structure and function.
Biochemical and Physiological Effects
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. It has also been used to study the biochemical and physiological effects of various compounds on cells. For example, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the effects of various compounds on cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of laboratory experiments. The main limitation of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is not very soluble in water, and it is not very stable in the presence of light.
Future Directions
For the use of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could include the synthesis of more complex peptide derivatives, such as peptide-based drugs, and the study of the effects of peptide derivatives on the structure and function of proteins and enzymes. Additionally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on cell proliferation and apoptosis. Furthermore, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the immune system, and to study the effects of various compounds on the metabolism of cells. Finally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the development and differentiation of cells.
Synthesis Methods
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can be synthesized in a three-step reaction from 5-fluoro-1H-indole-3-carboxylic acid. The first step involves reacting 5-fluoro-1H-indole-3-carboxylic acid with chloroacetic acid in the presence of a base, such as potassium hydroxide, to form 5-fluoro-1H-indole-3-carboxychloride. The second step involves reacting 5-fluoro-1H-indole-3-carboxychloride with an amine, such as ethylenediamine, in the presence of a base, such as sodium hydroxide, to form 2-amino-3-indole-propionic acid. The third step involves reacting 2-amino-3-indole-propionic acid with hydrochloric acid to form 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride.
Scientific Research Applications
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments. 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has also been used to study the structure of proteins and enzymes and to study the interactions between proteins and other molecules.
properties
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJTXSFOVAVAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














